molecular formula C13H16O2 B1609687 t-Butyl 4-vinylbenzoate CAS No. 84740-98-7

t-Butyl 4-vinylbenzoate

Cat. No. B1609687
CAS RN: 84740-98-7
M. Wt: 204.26 g/mol
InChI Key: HPBNICVODIHXKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

T-Butyl 4-vinylbenzoate was synthesized by reacting 4-vinylbenzoyl chloride with excess t-butyl alcohol in dry diethyl ether in the presence of potassium tert-butoxide . This method is scalable and efficient for producing (E)-2-vinylbenzoic acids.


Molecular Structure Analysis

T-Butyl 4-vinylbenzoate contains a total of 31 bonds; 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .


Chemical Reactions Analysis

T-Butyl 4-vinylbenzoate plays a significant role in polymer chemistry, particularly as a precursor in the synthesis of important bioactive molecules. A novel approach for the generation of 2-vinylbenzoic acids from alkyl aryl ketones using palladium catalysis involves t-Butyl 4-vinylbenzoate.


Physical And Chemical Properties Analysis

T-Butyl 4-vinylbenzoate has a molecular weight of 204.26 g/mol. It is a liquid at room temperature with a density of 0.999 g/mL at 25 °C .

Scientific Research Applications

1. Application in Surface Imaging Systems

Poly(p-vinylbenzoic acid) and its ester, including t-Butyl 4-vinylbenzoate, are utilized in deep UV top surface imaging (TSI) systems. These materials are particularly useful due to their opacity below 300nm. For instance, t-Butyl p-vinylbenzoate resist has been used in a single-layer negative TSI system based on gas-phase silylation (Ito, 1992).

2. Role in Polymer Chemistry and Synthesis

T-Butyl 4-vinylbenzoate plays a significant role in polymer chemistry, particularly as a precursor in the synthesis of important bioactive molecules. A novel approach for the generation of 2-vinylbenzoic acids from alkyl aryl ketones using palladium catalysis involves t-Butyl 4-vinylbenzoate. This method is scalable and efficient for producing (E)-2-vinylbenzoic acids (Ram et al., 2020).

3. In the Development of Photoresists

T-Butyl 4-vinylbenzoate is used in the development of sensitive electron beam resist systems. These systems, when sensitized with specific acid generators, offer high sensitivity and resolution. This is attributed to the polarity change in the repeating units, providing distinct imaging capabilities (Ito et al., 1989).

4. Importance in Anionic Polymerization

In the field of anionic polymerization, t-Butyl 4-vinylbenzoate is used for the anionic block copolymerization with various monomers. This process is crucial for creating specific polymer structures, which have diverse applications in materials science (Ishizone et al., 1993).

5. Applications in Molecular Imprinting

T-Butyl 4-vinylbenzoate is instrumental in the synthesis of molecularly imprinted polymers, which are used in the development of highly sensitive sensors. For instance, a sensor for L-Tryptophan detection employs polymers synthesized using 4-vinylbenzoic acid, indicating the relevance of t-Butyl 4-vinylbenzoate derivatives in this field (Xia et al., 2020).

Safety And Hazards

The safety data sheet for t-Butyl 4-vinylbenzoate indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNICVODIHXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91380-16-4
Record name Benzoic acid, 4-ethenyl-, 1,1-dimethylethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91380-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10433764
Record name t-butyl 4-vinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl 4-vinylbenzoate

CAS RN

84740-98-7
Record name t-butyl 4-vinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Ito - 1993 - ACS Publications
… Examples of such polymers are poly(4-t-butoxycarbonyloxystyrene), poly(t-butyl 4-vinylbenzoate), and an alternating copolymer of α,α-dimethylbenzyl methacrylate with α-methylstyrene…
Number of citations: 2 pubs.acs.org
S Liu, SP Armes - Langmuir, 2003 - ACS Publications
… Tert-Butyl 4-Vinylbenzoate.t-Butyl 4-vinylbenzoate (t-BuVBA) was synthesized by reacting 4-vinylbenzoyl chloride (13.3 g, 79.9 mmol) with 100 mL of tert-butyl alcohol in dry diethyl …
Number of citations: 168 pubs.acs.org
S Nakahama, A Hirao - Progress in polymer science, 1990 - Elsevier
… Anionic polymerization of t-butyl 4-vinylbenzoate ~22 - Ester groups are … Hence, the anionic polymerization of t-butyl 4-vinylbenzoate (9a) might be expected to be possible at low …
Number of citations: 194 www.sciencedirect.com
H Sahoo, L Zhang, J Cheng, M Nishiura… - Journal of the American …, 2022 - ACS Publications
… The desired products were not detected in the reactions of 4-cyanostyrene, methyl 4-vinylbenzoate, and t-butyl 4-vinylbenzoate, which resulted in complex mixtures. No reaction was …
Number of citations: 2 pubs.acs.org
CD Vo, PD Iddon, SP Armes - Polymer, 2007 - Elsevier
… [20] obtained well-defined poly(4-vinylbenzoic acid) (PVBA) by the hydrolysis of a protected poly(t-butyl 4-vinylbenzoate) (PtBVB) that had been prepared by anionic polymerization. …
Number of citations: 21 www.sciencedirect.com
H Yasuda, H Tamai - Progress in polymer science, 1993 - Elsevier
1. Introduction 2. Highly syndiotactic living polymerizations of MMA 3. Monodisperse copolymerizations of MMA with polar monomers 4. Graft copolymerizations of methyl methacrylate 5…
Number of citations: 133 www.sciencedirect.com
TR Alabi - 2013 - Georgia Institute of Technology
Number of citations: 1

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